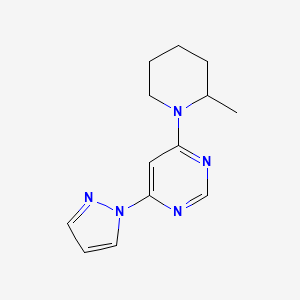
4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with difluoro groups and a carboxamide group attached to a methoxy-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Difluoro Groups: The difluoro groups are introduced via a halogenation reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Methoxy-Methylphenyl Moiety: The final step involves the substitution reaction where the methoxy-methylphenyl group is attached to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
科学的研究の応用
4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,4-difluoro-N-(2-methoxyphenyl)cyclohexane-1-carboxamide
- 4,4-difluoro-N-(2-methylphenyl)cyclohexane-1-carboxamide
- 4,4-difluoro-N-(2-methoxy-5-chlorophenyl)cyclohexane-1-carboxamide
Uniqueness
4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide is unique due to the specific combination of functional groups and their positions on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
分子式 |
C15H19F2NO2 |
|---|---|
分子量 |
283.31 g/mol |
IUPAC名 |
4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H19F2NO2/c1-10-3-4-13(20-2)12(9-10)18-14(19)11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19) |
InChIキー |
UCJKGLQNWMUEOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCC(CC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B15114836.png)

![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)
![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)

![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114884.png)
![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![3-[(2-Methylphenyl)methoxy]oxolane](/img/structure/B15114896.png)
![3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114897.png)
![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)
